molecular formula C8H19NO2 B085499 N-Butyldiethanolamine CAS No. 102-79-4

N-Butyldiethanolamine

Cat. No. B085499
CAS RN: 102-79-4
M. Wt: 161.24 g/mol
InChI Key: GVNHOISKXMSMPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Butyldiethanolamine's synthesis has been explored in various contexts. For instance, it is mentioned in the synthesis of molecular sieves and metal-organic frameworks where its structural directing capabilities are utilized. The synthesis process often involves the reaction of butyl and diethanolamine components under specific conditions to form the desired product, which can then act as a precursor or structural directing agent in further chemical processes (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of N-Butyldiethanolamine plays a critical role in its function as a structure-directing agent. Studies have demonstrated its effectiveness in directing the synthesis of specific molecular sieves and frameworks, with its molecular structure contributing to the selectivity and efficiency of these syntheses. The molecular structure is characterized by NMR, XRD, and other spectroscopic methods to understand its interaction and directing capabilities (Ako et al., 2009).

Chemical Reactions and Properties

N-Butyldiethanolamine is involved in various chemical reactions, serving as a precursor, ligand, or structure-directing agent. Its chemical properties, such as reactivity with different metals and participation in the formation of coordination compounds, are of significant interest. These properties are pivotal in synthesizing metal-organic frameworks and clusters, demonstrating its versatility and importance in materials science (Rinck et al., 2015).

Physical Properties Analysis

The physical properties of N-Butyldiethanolamine, such as density, refractive index, and surface tension, have been studied to understand its behavior in different environments and applications. These properties are critical in applications like CO2 capture, where N-Butyldiethanolamine-based solutions are evaluated for their efficiency and capacity in capturing CO2. The impact of temperature and concentration on these physical properties is also analyzed to optimize the conditions for specific applications (Khan et al., 2017).

Chemical Properties Analysis

The chemical properties of N-Butyldiethanolamine, including its reactivity and interaction with other compounds, are essential for its application in synthesis and material science. Its role as a structure-directing agent in synthesizing molecular sieves and metal-organic frameworks showcases its chemical versatility. The studies focus on its ability to form stable complexes and direct the synthesis towards desired structures and materials (Gruenwald et al., 2009).

Scientific Research Applications

  • Coatings and Paper Impregnation Formulations

    • Application: N-Butyldiethanolamine is used as a neutralizing additive for wood coatings and paper impregnation formulations .
    • Results: The use of N-Butyldiethanolamine benefits from a low vapour pressure and low VOC which in turn lead to a low odour .
  • Metal Working

    • Application: N-Butyldiethanolamine serves as a specialty additive in a variety of industries including metal working .
  • Synthesis of Complexes

    • Application: N-Butyldiethanolamine has been used in the synthesis of various complexes .
    • Method: It reacts with chromium (II) and lanthanide (III)/rare earth salts in the presence of coligands to afford three series of isostructural 1:1 3d (Cr (III))/4f (Ln (III)) coordination cluster compounds .
    • Results: The results are the formation of these coordination cluster compounds .
  • Neutralizing Agent

    • Application: N-Butyldiethanolamine (BDEA) is used as a neutralizing agent in systems required to be very low in odor .
    • Results: The use of N-Butyldiethanolamine benefits from a very low vapor pressure .
  • Synthesis of Complexes

    • Application: N-Butyldiethanolamine has been used in the synthesis of various complexes .
    • Method: It reacts with 3,5-dinitrobenzoic acid (Hdnba), p-toluic acid (Hpta), and terephthalic acid (H2tpa) to afford new mononuclear [Cu(Hbdea)2]·2Hdnba, dinuclear [Cu2(μ-Hbdea)2(N3)2] and [Cu2(μ-Hbdea)2(pta)2]·2H2O .
    • Results: The results are the formation of these complexes .

Safety And Hazards

N-Butyldiethanolamine causes serious eye damage . Ingestion causes severe swelling, severe damage to the delicate tissue, and danger of perforation . The product is a corrosive material . Use of gastric lavage or emesis is contraindicated .

Future Directions

N-Butyldiethanolamine serves as a specialty additive in a variety of industries including metal working . It is an ideal neutralizing agent in systems required to be very low in odor , which suggests potential for expanded use in industries that require low-odor additives.

properties

IUPAC Name

2-[butyl(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNHOISKXMSMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044354
Record name N-Butyldiethanolamine
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Molecular Weight

161.24 g/mol
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Physical Description

Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS]
Record name Ethanol, 2,2'-(butylimino)bis-
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Record name N-Butyldiethanolamine
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Product Name

N-Butyldiethanolamine

CAS RN

102-79-4
Record name Butyldiethanolamine
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Record name N-Butyldiethanolamine
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Record name N-Butyldiethanolamine
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Record name Ethanol, 2,2'-(butylimino)bis-
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Record name N-Butyldiethanolamine
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Record name 2,2'-butyliminodiethanol
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Record name N-BUTYLDIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
527
Citations
KR Gruenwald, AM Kirillov, M Haukka, J Sanchiz… - Dalton …, 2009 - pubs.rsc.org
… , from Cu(II) acetate, N-butyldiethanolamine (H2bdea) and the corresponding auxiliary … examples of Cu complexes derived from N-butyldiethanolamine, while 4 represents also the …
Number of citations: 72 pubs.rsc.org
C Chan, Y Maham, AE Mather, C Mathonat - Fluid Phase Equilibria, 2002 - Elsevier
Densities of the (water+2-amino-2-methyl-1-propanol, AMP), (water+n-butyldiethanolamine, n-BDEA) and (water+n-propylethanolamine, n-PEA) mixtures have been measured over the …
Number of citations: 74 www.sciencedirect.com
S Kirschbaum-Harriman, M Mayer, A Duerkop, T Hirsch… - Analyst, 2017 - pubs.rsc.org
We present studies on ruthenium-based electrochemiluminescence (ECL) focusing on conditions supporting signal enhancement and low oxidation potentials. Low oxidation potentials …
Number of citations: 17 pubs.rsc.org
K Durka, P Kurach, S Luliński, J Serwatowski - 2009 - Wiley Online Library
… In a modification of previously reported procedures11a–11c and by our reported protocol11d we used N-butyldiethanolamine (BDEA) instead of N-methyldiethanolamine, because we …
J Rinck, Y Lan, CE Anson, AK Powell - Inorganic Chemistry, 2015 - ACS Publications
Reactions of the N-substituted diethanolamine ligand N-n-butyldiethanolamine with chromium(II) and lanthanide(III)/rare earth salts (Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, …
Number of citations: 33 pubs.acs.org
S Schmitz, KY Monakhov, J van Leusen, NV Izarova… - RSC …, 2016 - pubs.rsc.org
… The Co ions are ligated by four N-butyldiethanolamine and six isobutyrate groups. Co1, Co2, Co4 and Co5 adopt pseudo-octahedral NO 5 coordination environments, while Co3 ion is …
Number of citations: 8 pubs.rsc.org
AM Ako, V Mereacre, R Clérac, IJ Hewitt, Y Lan… - Inorganic …, 2009 - ACS Publications
… reported the synthesis, crystal structures, and magnetic properties of high nuclearity [Fe III 5 Ln III 8 ] (Ln = Pr, Nd, Gd) complexes obtained from the reaction of N- n Butyldiethanolamine …
Number of citations: 75 pubs.acs.org
K Durka, T Kliś, J Serwatowski… - Applied Organometallic …, 2011 - Wiley Online Library
The reaction of benzylthioarylboronic acids protected as N‐butyldiethanolamine esters or as triisopropoxyborates with organolithium bases or lithium diisopropylamide (LDA) has been …
Number of citations: 4 onlinelibrary.wiley.com
SA Kitte, C Wang, S Li, Y Zholudov, L Qi, J Li… - Analytical and …, 2016 - Springer
… that of Ru(bpy) 3 2+ /N-butyldiethanolamine system at Au and Pt electrodes, respectively. The … stronger than that of Ru(bpy) 3 2+ /N-butyldiethanolamine at glassy carbon electrodes. …
Number of citations: 31 link.springer.com
S Han, W Niu, H Li, L Hu, Y Yuan, G Xu - Talanta, 2010 - Elsevier
… N-butyldiethanolamine, HEEDA, and HPEDA. The maximum ECL intensity of N-butyldiethanolamine … The maximum ECL intensity of the Ru(bpy) 3 2+ /N-butyldiethanolamine system is …
Number of citations: 45 www.sciencedirect.com

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